
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride typically involves multi-step organic reactions. A common route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridin-4-ylthio group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Amination and methylation: These steps can be carried out using standard amination and methylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the pyridine moiety.
Substitution: Various substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigation of its therapeutic potential, particularly in cancer research or as an antimicrobial agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride would depend on its specific biological target. Generally, it might:
Inhibit enzymes: By binding to the active site or allosteric sites.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Disrupt cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinazoline derivatives: Known for their biological activities.
Pyridine-containing compounds: Widely studied for their pharmacological properties.
Thioquinazoline derivatives: Investigated for their potential therapeutic applications.
Uniqueness
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
152946-64-0 |
|---|---|
Molekularformel |
C14H13ClN4OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |
InChI-Schlüssel |
JSVRVYCCSLQAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


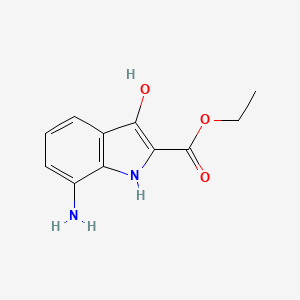

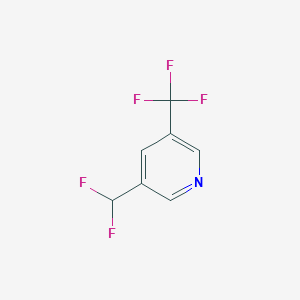
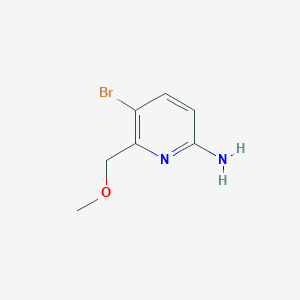
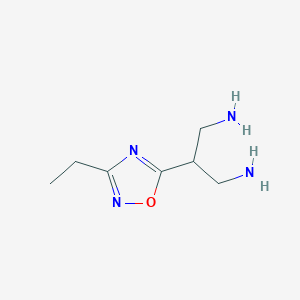
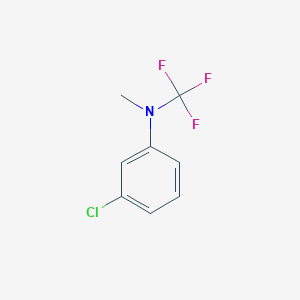
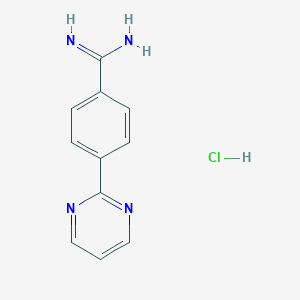

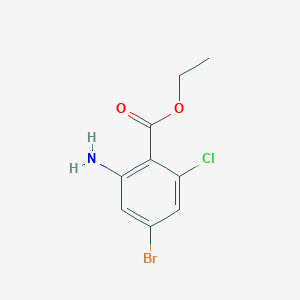

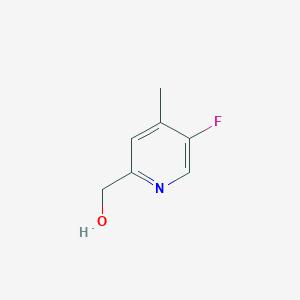

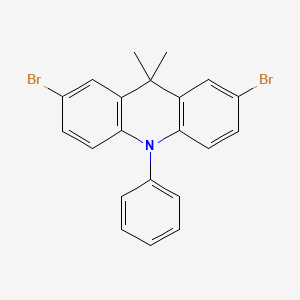
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
